
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the isoquinoline ring system. This reaction involves the cyclization of β-phenylethylamine derivatives with nitriles under acidic conditions . The reaction conditions often require the use of reagents such as trifluoromethanesulfonic anhydride and 2-chloropyridine, followed by cyclodehydration upon warming .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, primary amines, and substituted isoquinoline compounds
Aplicaciones Científicas De Investigación
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinonitrile is unique due to its specific structural features, such as the presence of both the isoquinoline and nicotinonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H15N3 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-8-13(9-17)10-18-16(12)19-7-6-14-4-2-3-5-15(14)11-19/h2-5,8,10H,6-7,11H2,1H3 |
Clave InChI |
MPTAUKJZQYKNGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


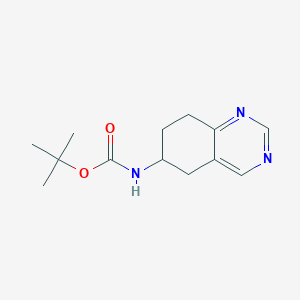
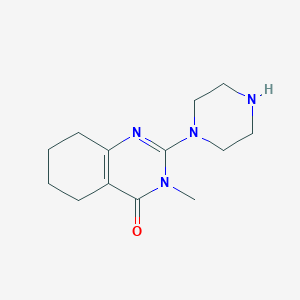



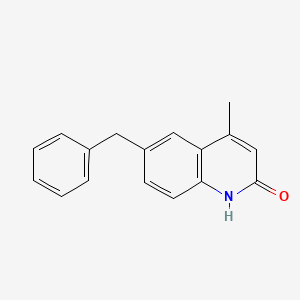

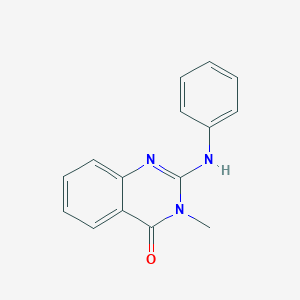
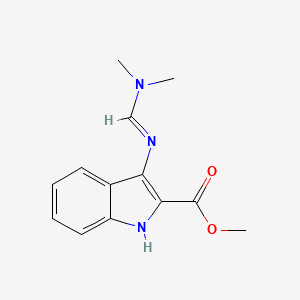
![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)




